molecular formula C19H25NO5 B580743 1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid CAS No. 1228631-15-9

1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid

Cat. No.: B580743
CAS No.: 1228631-15-9
M. Wt: 347.411
InChI Key: ORZDVRCNBGEZFG-UHFFFAOYSA-N
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Description

1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid is a complex organic compound with the molecular formula C19H25NO5 It is characterized by a spiro structure, which means that two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the chroman and piperidine precursors. These precursors are then subjected to a spirocyclization reaction under controlled conditions to form the spiro compound. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The spiro structure allows for unique interactions with biological molecules, potentially leading to the modulation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid
  • 1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid
  • 3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine]

Uniqueness

1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid is unique due to its specific spiro structure and the presence of the Boc protecting group

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-piperidine]-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-15(16(21)22)24-14-7-5-4-6-13(14)19/h4-7,15H,8-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZDVRCNBGEZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678337
Record name 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[1-benzopyran-4,4'-piperidine]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228631-15-9
Record name 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[1-benzopyran-4,4'-piperidine]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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